1-(((2-Bromocyclopentyl)oxy)methyl)-3-methoxybenzene 1-(((2-Bromocyclopentyl)oxy)methyl)-3-methoxybenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18145874
InChI: InChI=1S/C13H17BrO2/c1-15-11-5-2-4-10(8-11)9-16-13-7-3-6-12(13)14/h2,4-5,8,12-13H,3,6-7,9H2,1H3
SMILES:
Molecular Formula: C13H17BrO2
Molecular Weight: 285.18 g/mol

1-(((2-Bromocyclopentyl)oxy)methyl)-3-methoxybenzene

CAS No.:

Cat. No.: VC18145874

Molecular Formula: C13H17BrO2

Molecular Weight: 285.18 g/mol

* For research use only. Not for human or veterinary use.

1-(((2-Bromocyclopentyl)oxy)methyl)-3-methoxybenzene -

Specification

Molecular Formula C13H17BrO2
Molecular Weight 285.18 g/mol
IUPAC Name 1-[(2-bromocyclopentyl)oxymethyl]-3-methoxybenzene
Standard InChI InChI=1S/C13H17BrO2/c1-15-11-5-2-4-10(8-11)9-16-13-7-3-6-12(13)14/h2,4-5,8,12-13H,3,6-7,9H2,1H3
Standard InChI Key NKYSUMDNEJGMCB-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)COC2CCCC2Br

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure comprises a benzene ring substituted at the 1-position with a ((2-bromocyclopentyl)oxy)methyl group and at the 3-position with a methoxy group. The cyclopentyl ring introduces steric bulk and conformational flexibility, while the bromine atom at the cyclopentyl 2-position enhances electrophilicity. The ether linkage (-O-) between the benzyl and cyclopentyl groups contributes to the molecule’s polarity .

Table 1: Comparative Structural Features of Related Brominated Aromatic Ethers

Compound NameMolecular FormulaSubstituentsKey Differences
1-Bromo-2-methoxy-3-methylbenzeneC₈H₉BrOBromine, methoxy, methyl on benzeneLacks cyclopentyl moiety
2-Bromo-1-(cyclopropylmethoxy)-3-methylbenzeneC₁₁H₁₃BrOBromine, cyclopropylmethoxy, methylCyclopropane vs. cyclopentane
4-Methoxybenzyl bromideC₈H₉BrO₂Bromomethyl, methoxy on benzeneSimpler ether linkage

The presence of the cyclopentyl group distinguishes 1-(((2-Bromocyclopentyl)oxy)methyl)-3-methoxybenzene from simpler brominated aromatics, potentially altering its reactivity in cross-coupling reactions .

Spectroscopic Predictions

While experimental NMR or IR data for this compound is unavailable, computational models suggest:

  • ¹H NMR: Resonances for cyclopentyl protons (δ 1.5–2.5 ppm), methoxy singlet (δ 3.3 ppm), and aromatic protons (δ 6.7–7.1 ppm).

  • ¹³C NMR: Peaks for the quaternary brominated carbon (δ 55–60 ppm) and ether-linked oxymethylene (δ 70–75 ppm) .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

Two primary routes are plausible for synthesizing this compound:

  • Williamson Ether Synthesis:

    • Reaction of 3-methoxybenzyl alcohol with 2-bromocyclopentanol under basic conditions (e.g., NaH or K₂CO₃).

    • Challenges include steric hindrance from the cyclopentyl group and potential elimination side reactions .

  • Nucleophilic Substitution:

    • Displacement of a leaving group (e.g., tosylate) on 2-bromocyclopentane by 3-methoxybenzyl alcohol.

    • Requires polar aprotic solvents (DMF, DMSO) and elevated temperatures .

Table 2: Comparison of Synthetic Routes

MethodYield (Predicted)Key AdvantagesLimitations
Williamson Ether40–60%Mild conditionsLow yield due to steric effects
Nucleophilic Substitution50–70%Faster reaction kineticsRequires anhydrous conditions

Physicochemical Properties

Thermodynamic Parameters

Data extrapolated from analogs suggests:

  • Boiling Point: 220–240°C (similar to 1-bromo-2-methoxy-3-methylbenzene ).

  • Density: 1.35–1.45 g/cm³, influenced by the cyclopentyl group’s conformational flexibility .

  • LogP: Estimated 2.8–3.2, indicating moderate lipophilicity suitable for pharmaceutical applications .

Solubility Profile

  • Polar Solvents: Soluble in dichloromethane, THF, and acetone.

  • Aqueous Solubility: <0.1 mg/mL, necessitating formulation with surfactants for biological studies .

Future Research Directions

  • Experimental Validation: Prioritize NMR and HPLC characterization to confirm computational predictions.

  • Biological Screening: Test inhibitory activity against ALK2 kinases, leveraging structural similarities to patented compounds .

  • Process Optimization: Develop continuous-flow synthesis to improve yield and scalability.

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